Aripiprazole lauroxil is a prodrug of the atypical antipsychotic drug aripiprazole. [] It is classified as a long-acting injectable (LAI) antipsychotic. [, ] The molecule is designed for extended release following intramuscular administration, [] providing continuous drug exposure between injections. [] Aripiprazole lauroxil is formulated as an aqueous-based suspension of crystalline particles. [] Unlike other LAIs, its particles are loosely associated, facilitating resuspension in a ready-to-use pre-filled syringe. []
The synthesis of Aripiprazole lauroxil utilizes a linker approach, attaching a hydroxyalkyl group to a nitrogen atom of an N-H acidic group (weak acid) in aripiprazole. [] This allows for the preparation of esters, including lauric acid esters, which form the basis of aripiprazole lauroxil. [] The linker is stable in its ester form but rapidly reverts to the parent drug aripiprazole after enzymatic cleavage of the fatty acid tail in vivo. []
Aripiprazole lauroxil is a complex molecule comprising aripiprazole linked to a lauric acid moiety via an ester bond. [] The specific structural features and their influence on physical and chemical properties, including solubility and dissolution rate, are crucial for achieving the desired extended-release profile. []
Aripiprazole lauroxil, as a prodrug, does not have inherent pharmacological activity. [] It undergoes a biological transformation to release aripiprazole, which then acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors. [, , ] This combination of receptor activities contributes to the antipsychotic effect of aripiprazole.
Aripiprazole lauroxil is formulated as a suspension of crystalline particles in an aqueous medium. [, ] The choice of lauric acid as the esterifying agent is based on its influence on the physical properties, including solubility, melting point, and dissolution rate of the resulting prodrug. [] The loosely associated nature of the particles in aripiprazole lauroxil formulations is key to its administration as a ready-to-use, pre-filled syringe. [] This formulation exhibits shear-thinning behavior, meaning its viscosity decreases with higher injection force, necessitating a rapid injection technique. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: